molecular formula C22H34N4O2 B5580518 9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B5580518
M. Wt: 386.5 g/mol
InChI Key: YLACDKPOGKYTMG-UHFFFAOYSA-N
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Description

9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H34N4O2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.26817634 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Properties

Compounds related to 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and evaluated for their antihypertensive effects, showing significant activity. Specifically, the antihypertensive activity was attributed to peripheral alpha 1-adrenoceptor blockade, demonstrating the potential of these compounds in hypertension management (Clark et al., 1983).

Synthesis Techniques

The construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been highlighted, showcasing a method to achieve these structures efficiently (Parameswarappa & Pigge, 2011).

Multicomponent Reactions (MCRs)

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot, multi-component reaction, indicating the versatility of diazaspiro compounds in synthetic chemistry (Li et al., 2014).

Catalyst-Free Synthesis

A catalyst-free synthesis of nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been reported, showing the efficiency of generating such structures without the need for a catalyst (Aggarwal et al., 2014).

Bioactivity and Synthesis

The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes have been reviewed, indicating their potential for treating various disorders including obesity, pain, and cardiovascular issues. This highlights the broad therapeutic potential of diazaspiro compounds (Blanco‐Ania et al., 2017).

Photophysical Studies

Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted, providing insights into their spectral properties and behavior in different solvents, which is crucial for their application in photodynamic therapy and as fluorescent markers (Aggarwal & Khurana, 2015).

Properties

IUPAC Name

9-(4-cyclobutyl-6-methylpyrimidin-2-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-17-15-19(18-5-3-6-18)24-21(23-17)25-12-9-22(10-13-25)8-7-20(27)26(16-22)11-4-14-28-2/h15,18H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLACDKPOGKYTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CCC(=O)N(C3)CCCOC)CC2)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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